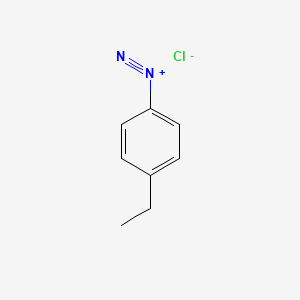

4-ethylbenzenediazonium Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethylbenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In this case, the diazonium group is attached to a benzene ring substituted with an ethyl group at the para position. Diazonium salts are known for their versatility in organic synthesis, particularly in the preparation of azo compounds and various aromatic derivatives.

Vorbereitungsmethoden

4-ethylbenzenediazonium chloride can be synthesized through the diazotization of 4-ethylaniline. The process involves the reaction of 4-ethylaniline with nitrous acid, which is typically generated in situ by the reaction of sodium nitrite with hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows:

- Dissolve 4-ethylaniline in hydrochloric acid.

- Cool the solution to 0-5°C.

- Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.

- The diazonium salt precipitates out and can be isolated by filtration.

Industrial production methods for diazonium salts often involve similar principles but are scaled up and optimized for efficiency and safety.

Analyse Chemischer Reaktionen

4-ethylbenzenediazonium chloride undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:

-

Substitution Reactions: : The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds. For example:

- Reaction with water to form 4-ethylphenol.

- Reaction with potassium iodide to form 4-ethyliodobenzene.

- Sandmeyer reactions with copper(I) chloride or bromide to form 4-ethylchlorobenzene or 4-ethylbromobenzene, respectively .

-

Coupling Reactions: : Diazonium salts can couple with phenols or aromatic amines to form azo compounds. For instance, coupling with phenol in an alkaline medium produces azo dyes .

-

Reduction Reactions: : The diazonium group can be reduced to form the corresponding aromatic amine.

Wissenschaftliche Forschungsanwendungen

4-ethylbenzenediazonium chloride has several applications in scientific research and industry:

-

Chemistry: : It is used as an intermediate in the synthesis of various aromatic compounds and azo dyes. The versatility of diazonium salts in substitution and coupling reactions makes them valuable in organic synthesis .

-

Biology and Medicine: : Diazonium salts have been explored for their potential in bioconjugation and labeling of biomolecules. They can be used to modify proteins and nucleic acids for various biochemical applications .

-

Industry: : Azo dyes derived from diazonium salts are widely used in the textile, food, and cosmetic industries. These dyes are known for their vibrant colors and stability .

Wirkmechanismus

The mechanism of action of 4-ethylbenzenediazonium chloride in its reactions involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution, where the diazonium group is replaced by a nucleophile, or coupling reactions, where it forms a bond with another aromatic ring. The diazonium ion acts as an electrophile, making it susceptible to attack by nucleophiles .

Vergleich Mit ähnlichen Verbindungen

4-ethylbenzenediazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride, 4-methylbenzenediazonium chloride, and 4-chlorobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents on the benzene ring:

Benzenediazonium Chloride: Lacks any substituent on the benzene ring, making it a more general reagent in diazonium chemistry.

4-methylbenzenediazonium Chloride: Contains a methyl group, which can influence the reactivity and stability of the diazonium ion.

4-chlorobenzenediazonium Chloride: Contains a chlorine atom, which can affect the electrophilicity of the diazonium ion and its subsequent reactions.

The presence of the ethyl group in this compound can influence its reactivity and the types of products formed in its reactions, making it unique among diazonium salts.

Eigenschaften

CAS-Nummer |

41888-23-7 |

|---|---|

Molekularformel |

C8H9ClN2 |

Molekulargewicht |

168.62 g/mol |

IUPAC-Name |

4-ethylbenzenediazonium;chloride |

InChI |

InChI=1S/C8H9N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6H,2H2,1H3;1H/q+1;/p-1 |

InChI-Schlüssel |

RTOQVUVFZFFIML-UHFFFAOYSA-M |

Kanonische SMILES |

CCC1=CC=C(C=C1)[N+]#N.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)

![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)

![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)

![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)